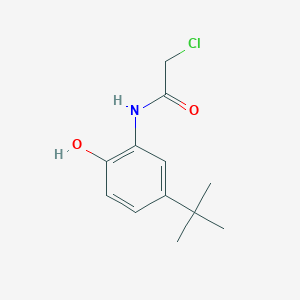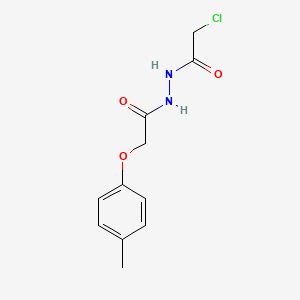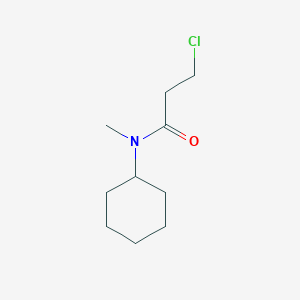
3-chloro-N-cyclohexyl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclohexyl-N-methylpropanamide is an organic compound with the molecular formula C10H18ClNO It is known for its unique chemical structure, which includes a chloro group, a cyclohexyl group, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-N-methylpropanamide typically involves the reaction of cyclohexylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Cyclohexylamine + 3-chloropropionyl chloride → this compound
- Reaction Conditions : Anhydrous conditions, presence of a base (e.g., triethylamine), and typically performed at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-chloro-N-cyclohexyl-N-methylpropanamide can undergo various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
- Nucleophilic Substitution : Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Hydrolysis : Aqueous hydrochloric acid or sodium hydroxide.
- Nucleophilic Substitution : Substituted amides or thioamides.
- Reduction : Cyclohexyl-N-methylpropanamine.
- Hydrolysis : 3-chloropropanoic acid and cyclohexylamine.
Aplicaciones Científicas De Investigación
3-chloro-N-cyclohexyl-N-methylpropanamide has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
- Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclohexyl-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro group can participate in electrophilic interactions, while the amide moiety can form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-chloro-N-cyclohexylpropanamide : Lacks the methyl group on the nitrogen atom.
- N-cyclohexyl-N-methylpropanamide : Lacks the chloro group.
- 3-chloro-N-methylpropanamide : Lacks the cyclohexyl group.
Uniqueness: 3-chloro-N-cyclohexyl-N-methylpropanamide is unique due to the presence of both the chloro and cyclohexyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-chloro-N-cyclohexyl-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVIMNLJNZPMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390865 |
Source


|
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61872-77-3 |
Source


|
| Record name | 3-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61872-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Fluorophenyl)methyl]-1,4-diazepane](/img/structure/B1307085.png)
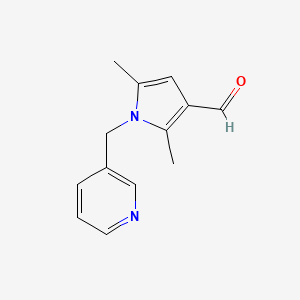


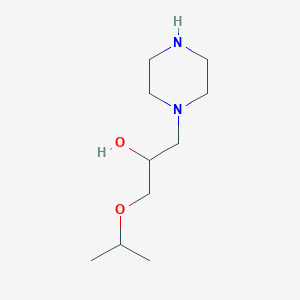

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

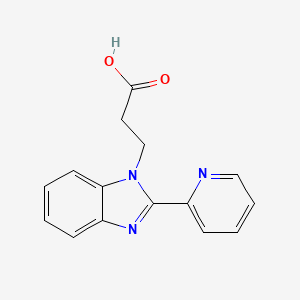


![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)
